molecular formula C7H8BrNO B2941091 3-Bromo-5-(1-hydroxyethyl)pyridine CAS No. 283608-66-2

3-Bromo-5-(1-hydroxyethyl)pyridine

Cat. No. B2941091
CAS RN: 283608-66-2
M. Wt: 202.051
InChI Key: SRELUKWTQNFSRR-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-hydroxyethyl)pyridine is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 . It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(1-hydroxyethyl)pyridine is 1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-5-(1-hydroxyethyl)pyridine is a liquid at room temperature . It is stored in an inert atmosphere .

Scientific Research Applications

Pharmacology

3-Bromo-5-(1-hydroxyethyl)pyridine: is utilized in pharmacological research due to its pyridine ring, which exhibits significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine and hydroxyethyl groups make it a versatile precursor for constructing complex molecules that can be used in drug discovery and development .

Material Science

In material science, this compound finds application in the synthesis of new materials with potential electronic and photonic properties. The pyridine moiety can interact with other molecules and metals, forming coordination complexes that are essential in creating advanced materials .

Chemical Synthesis

3-Bromo-5-(1-hydroxyethyl)pyridine: acts as a building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for constructing carbon-carbon bonds in organic chemistry .

Biochemistry

Researchers employ 3-Bromo-5-(1-hydroxyethyl)pyridine in biochemistry for probing the structure and function of enzymes and receptors. The compound’s ability to be modified allows for the creation of probes and markers that can bind to specific biological targets .

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures, aiding in the identification of unknown substances .

Environmental Science

In environmental science, 3-Bromo-5-(1-hydroxyethyl)pyridine can be used to study degradation processes and environmental behavior of organic compounds. Its brominated structure makes it a suitable analogue for halogenated contaminants, allowing for the examination of their fate in the environment .

Pharmacology

3-Bromo-5-(1-hydroxyethyl)pyridine is utilized in pharmacological research due to its pyridine ring, which exhibits significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine and hydroxyethyl groups make it a versatile precursor for constructing complex molecules that can be used in drug discovery and development .

Chemical Synthesis

3-Bromo-5-(1-hydroxyethyl)pyridine acts as a building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for constructing carbon-carbon bonds in organic chemistry .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

As for future directions, 3-Bromo-5-(1-hydroxyethyl)pyridine, like other bromopyridines, could continue to be used as a building block in organic synthesis . Its use in various reactions associated with aryl halides suggests potential applications in the development of new chemical compounds .

properties

IUPAC Name

1-(5-bromopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRELUKWTQNFSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(1-hydroxyethyl)pyridine

Synthesis routes and methods I

Procedure details

1-(5-Bromo-pyridin-3-yl)-ethanone (3.0 g, 15 mmol) is dissolved in MeOH (20 mL) and sodium borohydride (1.1 g, 30 mmol) is added in 5 small portions every 15 min. The mixture is stirred for 16 hrs and the solvent is then removed in vacuo. Saturated aqueous NH4Cl solution (10 mL) is added along with 30 mL of water. The mixture is extracted with EtOAc (3×50 mL) and the organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography affords 2.9 g of 1-(5-bromo-pyridin-3-yl)-ethanol.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(5-bromopyridin-3-yl)ethanol (2.0 g) in anhydrous Et2O (50 mL) at 0° C., was vinyl acetate (2 mL), 4A° molecular sieves (2.0 g), Lipase immobilized from Candida Antarctica (200 mg) and the reaction was stirred for 16 h. The catalyst and molecular sieves were filtered off and the solvent was concentrated under reduced pressure. The residue was purified by column chromatography (30% EtOAc in hexanes) to provide 1.0 g of (S)-1-(5-bromopyridin-3-yl)ethanol and 1.18 g of (R)-1-(5-bromopyridin-3-yl)ethyl acetate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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